molecular formula C8H8F3NO B15322972 (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B15322972
M. Wt: 191.15 g/mol
InChI Key: NXVQIZJVUSCDSJ-MRVPVSSYSA-N
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Description

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. Its structure consists of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with three fluorine atoms substituted on the phenyl ring. This unique configuration imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The process begins with the commercially available 2,4,5-trifluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.

    Enzymatic Resolution: Employing enzymes to achieve the desired chiral purity, ensuring the (S)-enantiomer is obtained with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 2-(2,4,5-trifluorophenyl)acetaldehyde or 2-(2,4,5-trifluorophenyl)acetone.

    Reduction: Formation of 2-amino-2-(2,4,5-trifluorophenyl)ethane.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic function and plasticity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.

    2-amino-2-(2,4,5-trifluorophenyl)ethanol: Lacks the chiral center, resulting in different stereochemistry.

    2-amino-2-(2,4,5-trifluorophenyl)propane-1-ol: A similar structure with an additional methyl group.

Uniqueness

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its trifluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H8F3NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1

InChI Key

NXVQIZJVUSCDSJ-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@@H](CO)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(CO)N

Origin of Product

United States

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